molecular formula C6H4BrN3 B13154992 5-Bromoimidazo[1,2-a]pyrimidine

5-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B13154992
M. Wt: 198.02 g/mol
InChI Key: OOLIAKRKTTYPHF-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring, with a bromine atom attached at the 5-position. It is widely used in medicinal chemistry due to its potential biological activities and serves as a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyrimidine with α-haloketones under basic conditions. The reaction typically proceeds via an intramolecular cyclization mechanism, forming the imidazo[1,2-a]pyrimidine core. The bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyrimidine varies depending on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation or viral replication . The molecular targets and pathways involved include protein kinases, G-protein coupled receptors, and other signaling molecules .

Comparison with Similar Compounds

Uniqueness of 5-Bromoimidazo[1,2-a]pyrimidine: this compound is unique due to its specific substitution pattern and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for developing a wide range of biologically active compounds and materials .

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H

InChI Key

OOLIAKRKTTYPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=NC2=N1)Br

Origin of Product

United States

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